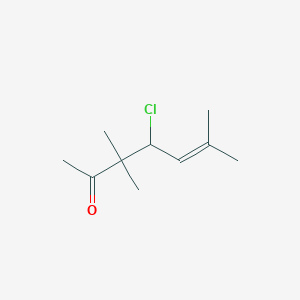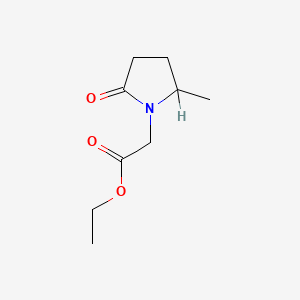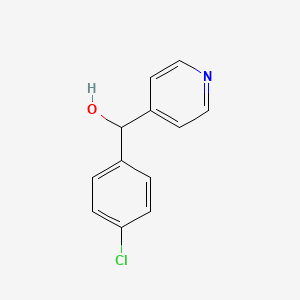
cis-tert-Butyl3,5-dimethylmorpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate: is an organic compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . This compound is a morpholine derivative, which is a class of heterocyclic amines. It is used in various chemical synthesis processes and has applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate involves the reaction of (S,R)-meso-3,5-dimethylmorpholine-4-carboxylic acid tert-butyl ester with hydrogen chloride gas in methanol at 0°C. The reaction mixture is stirred for 20 minutes at 0°C and then for 5 hours at room temperature. The methanol is removed under reduced pressure, and the residue is partitioned between diethyl ether and 2 N sodium hydroxide. The organic layers are dried and concentrated to yield the desired morpholine as a yellow oil .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Analyse Des Réactions Chimiques
Types of Reactions: cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
tert-Butyl 3,5-dimethylmorpholine-4-carboxylate: A similar compound without the cis configuration.
3,5-Dimethylmorpholine-4-carboxylate: Lacks the tert-butyl group.
Morpholine-4-carboxylate: A simpler morpholine derivative without the methyl and tert-butyl groups.
Uniqueness: cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate is unique due to its specific configuration and substituents, which confer distinct chemical and biological properties. Its cis configuration and tert-butyl group make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (3S,5R)-3,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |
Clé InChI |
ABUPJBWQVITJLQ-DTORHVGOSA-N |
SMILES isomérique |
C[C@@H]1COC[C@@H](N1C(=O)OC(C)(C)C)C |
SMILES canonique |
CC1COCC(N1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8591993.png)
